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Introduction
Recombination Activating Gene 1 (RAG-1) is a critical enzyme for the initiation of V(D)J

recombination, a process essential for the development of a diverse repertoire of T-cell

receptors (TCRs) and immunoglobulins (Igs).[1][2][3] Murine models with a knockout (KO) of

the Rag1 gene are consequently severely immunodeficient, lacking mature B and T

lymphocytes.[4][5] This characteristic makes them invaluable tools for research in immunology,

oncology, infectious diseases, and for studies involving xenografts.[6] These application notes

provide detailed protocols for the generation of RAG-1 knockout mouse models using two

primary methods: CRISPR/Cas9-mediated gene editing and embryonic stem (ES) cell

targeting.

Phenotypic Characteristics of RAG-1 Knockout Mice
RAG-1 knockout mice exhibit a "non-leaky" severe combined immunodeficiency (SCID)

phenotype.[4] The key characteristics are summarized in the table below.
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Feature Wild-Type Mouse
RAG-1 Knockout
Mouse

Reference

Mature B Cells Present Absent [4]

Mature T Cells Present Absent [4]

Thymus Cell Count Normal
15 to 130 times fewer

cells
[4]

Thymocyte Phenotype

CD4+/CD8+ double

positive and single

positive cells present

Predominantly

CD4-/CD8- double

negative

[4]

Spleen/Bone Marrow
Contains IgM+ and

IgD+ cells

Lacks IgM+ and IgD+

cells
[4]

Immune Response
Competent adaptive

immune system

Lacks adaptive

immune response
[5]

V(D)J Recombination Signaling Pathway
The RAG-1 and RAG-2 proteins form a complex that initiates V(D)J recombination by

introducing DNA double-strand breaks (DSBs) at specific recombination signal sequences

(RSSs) flanking the Variable (V), Diversity (D), and Joining (J) gene segments of

immunoglobulin and T-cell receptor genes.[2][3][7] This process is essential for generating the

vast diversity of antigen receptors.
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Caption: V(D)J Recombination Pathway initiated by the RAG1/RAG2 complex.
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Experimental Protocols
Two primary methodologies for generating RAG-1 knockout mice are detailed below.

Method 1: CRISPR/Cas9-Mediated Gene Editing in
Zygotes
This method involves the direct injection of CRISPR/Cas9 components into fertilized mouse

eggs to create targeted mutations in the Rag1 gene.[8]

1. sgRNA Design & Synthesis

3. Microinjection of Cas9 & sgRNA

2. Zygote Collection

4. Embryo Transfer to Pseudopregnant Females

5. Birth of F0 Founder Mice

6. Genotyping of F0 Mice

7. Breeding to Establish F1 Generation
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Caption: Workflow for generating RAG-1 KO mice using CRISPR/Cas9 in zygotes.
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sgRNA Design and Synthesis:

Design single guide RNAs (sgRNAs) targeting a critical exon of the mouse Rag1 gene

(e.g., exon 2, which contains the majority of the coding sequence).[8]

Use online tools to design sgRNAs with high on-target efficiency and low off-target

potential.

Synthesize the designed sgRNAs in vitro.

Zygote Collection:

Superovulate female mice (e.g., C57BL/6J strain) and mate them with male mice.

Collect fertilized eggs (zygotes) from the oviducts of the superovulated females.

Microinjection:

Prepare a microinjection mix containing Cas9 mRNA or protein and the synthesized

sgRNAs.

Microinject the mixture into the cytoplasm or pronuclei of the collected zygotes.

Embryo Transfer:

Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female

mice.

Birth and Weaning of F0 Generation:

Allow the surrogate mothers to carry the embryos to term and give birth.

Wean the resulting F0 founder pups at approximately 3 weeks of age.

Genotyping of F0 Founder Mice:

Collect a small tissue sample (e.g., tail snip) from each F0 pup.

Extract genomic DNA.
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Perform PCR amplification of the targeted Rag1 locus followed by Sanger sequencing or

restriction fragment length polymorphism (RFLP) analysis to identify pups with mutations.

Breeding and Establishment of F1 Generation:

Mate F0 founder mice identified with Rag1 mutations to wild-type mice to establish

heterozygous F1 lines.

Intercross heterozygous F1 mice to generate homozygous RAG-1 knockout mice.

Method 2: Gene Targeting in Embryonic Stem (ES) Cells
This traditional method involves modifying the Rag1 gene in ES cells, which are then used to

create chimeric mice.[9]
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Caption: Workflow for generating RAG-1 KO mice via ES cell targeting.

Construction of a Targeting Vector:

Design and construct a targeting vector containing sequences homologous to the Rag1

gene, flanking a selectable marker (e.g., neomycin resistance gene). The vector is

designed to disrupt the Rag1 gene upon homologous recombination.
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ES Cell Culture and Transfection:

Culture mouse embryonic stem cells under conditions that maintain pluripotency.

Introduce the targeting vector into the ES cells via electroporation.[9]

Selection and Screening of Targeted ES Cell Clones:

Select for ES cells that have incorporated the targeting vector using the appropriate

selection agent (e.g., G418 for neomycin resistance).

Screen the resistant clones by PCR and Southern blotting to identify those in which

homologous recombination has occurred correctly.[6]

Blastocyst Injection:

Expand the correctly targeted ES cell clones.

Inject the targeted ES cells into blastocyst-stage embryos.[9]

Generation of Chimeric Mice:

Transfer the injected blastocysts into pseudopregnant female mice.[9]

The resulting offspring will be chimeric, composed of cells from both the host blastocyst

and the injected ES cells.

Germline Transmission:

Breed the chimeric mice with wild-type mice.

Genotype the offspring to identify those that have inherited the targeted Rag1 allele from

the ES cells, indicating germline transmission.[9]

Generation of Homozygous Knockout Mice:

Intercross the heterozygous offspring to produce homozygous RAG-1 knockout mice.
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Validation and Genotyping
Validation of RAG-1 knockout mice involves both genotyping to confirm the genetic modification

and phenotyping to confirm the expected immunological deficit.

Genotyping Protocol
A standard PCR-based genotyping protocol can be used to distinguish between wild-type,

heterozygous, and homozygous knockout mice.

Primer Name Primer Sequence (5' to 3') Purpose

Wild-type Forward
TCT GGA CTT GCC TCC TCT

GT
Amplifies the wild-type allele

Mutant Forward
TGG ATG TGG AAT GTG TGC

GAG

Amplifies the knockout allele

(specific to the selection

cassette)

Common Reverse
CAT TCC ATC GCA AGA CTC

CT

Common reverse primer for

both alleles

PCR Cycling Conditions (Example):

Initial Denaturation: 94°C for 3 minutes

Denaturation: 94°C for 30 seconds

Annealing: 60°C for 30 seconds

Extension: 72°C for 30 seconds

Repeat steps 2-4 for 35 cycles

Final Extension: 72°C for 5 minutes

Expected Results on Agarose Gel:

Wild-type: A single band corresponding to the wild-type allele amplicon size.
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Heterozygous: Two bands, one for the wild-type allele and one for the knockout allele.

Homozygous Knockout: A single band corresponding to the knockout allele amplicon size.

Alternatively, flow cytometry can be used as a simpler method for phenotyping by staining

peripheral blood for the absence of mature T cells (CD3+, CD4+, CD8+) and B cells (CD19+,

B220+).[10]

Quantitative Data Summary
The efficiency of generating RAG-1 knockout mice can vary depending on the method used.

The following table summarizes typical efficiencies reported in the literature for CRISPR/Cas9-

based methods.

Method Parameter
Reported
Efficiency

Reference

CRISPR/Cas9 in ES

Cells

Biallelic indel

mutations in mESC

clones

~92% [6][11][12][13]

Out-of-frame

homozygous indel

mutations in mESC

clones

~59% [6][11][12][13]

CRISPR/Cas9 in

Zygotes

Live pups born from

injected zygotes

Varies (e.g., 53 live

pups from 230

transferred embryos)

Pups with mutations

at the target locus
Varies, can be high

Conclusion
The generation of RAG-1 knockout mouse models is a well-established process that is

fundamental for a wide range of biomedical research. Both CRISPR/Cas9-mediated gene

editing and traditional ES cell targeting are effective methods, with CRISPR/Cas9 offering a
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more rapid timeline. Careful validation through genotyping and phenotyping is crucial to ensure

the correct model is used for downstream applications. These detailed protocols and

application notes provide a comprehensive guide for researchers to successfully generate and

validate their own RAG-1 knockout mouse models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1178438#generating-rag-1-knockout-mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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